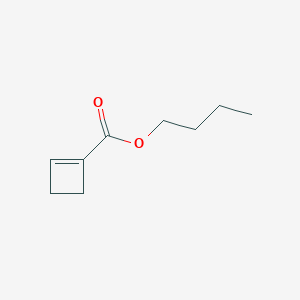
Methyl 4-(Diethoxyphosphoryl)-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(Diethoxyphosphoryl)-3-nitrobenzoate is an organic compound that belongs to the class of phosphonic acid esters It is characterized by the presence of a nitro group and a diethoxyphosphoryl group attached to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(Diethoxyphosphoryl)-3-nitrobenzoate typically involves the esterification of 4-(Diethoxyphosphoryl)-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethoxyphosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.
Major Products:
Reduction: 4-(Diethoxyphosphoryl)-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-(Diethoxyphosphoryl)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The diethoxyphosphoryl group can participate in phosphorylation reactions, affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Methyl 4-(Diethoxyphosphoryl)-3-aminobenzoate: Similar structure but with an amine group instead of a nitro group.
Diethyl 4-(Diethoxyphosphoryl)-3-nitrobenzoate: Similar structure but with diethyl ester instead of methyl ester.
Uniqueness: Methyl 4-(Diethoxyphosphoryl)-3-nitrobenzoate is unique due to the presence of both a nitro group and a diethoxyphosphoryl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Propriétés
Formule moléculaire |
C12H16NO7P |
|---|---|
Poids moléculaire |
317.23 g/mol |
Nom IUPAC |
methyl 4-diethoxyphosphoryl-3-nitrobenzoate |
InChI |
InChI=1S/C12H16NO7P/c1-4-19-21(17,20-5-2)11-7-6-9(12(14)18-3)8-10(11)13(15)16/h6-8H,4-5H2,1-3H3 |
Clé InChI |
LLRWGTFQLIBAKA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate](/img/structure/B13687934.png)




![[2-[6'-(Acetyloxymethyl)-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl]-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13687955.png)

![2-(3-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13687963.png)
![5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole](/img/structure/B13687987.png)

